Triammonium phosphate trihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

triazanium;phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.H3O4P.3H2O/c;;;1-5(2,3)4;;;/h3*1H3;(H3,1,2,3,4);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXPLCBTGWFAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

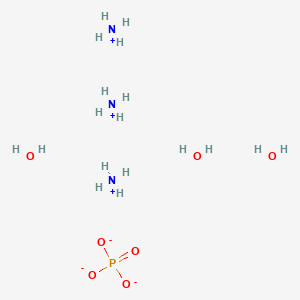

[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H18N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631284 | |

| Record name | Ammonium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25447-33-0 | |

| Record name | Ammonium phosphate--water (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, triammonium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triammonium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O). The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a reagent in crystallization processes or as a component in formulation studies.

Core Synthesis

The laboratory-scale synthesis of this compound is primarily achieved through the neutralization reaction of phosphoric acid with ammonium hydroxide. This method allows for the controlled formation of the desired product, which can then be isolated as crystalline trihydrate.

Reaction Principle

The synthesis is based on a straightforward acid-base reaction where three equivalents of ammonium hydroxide neutralize one equivalent of phosphoric acid to form triammonium phosphate, which then crystallizes from the aqueous solution with three molecules of water.

Chemical Equation: H₃PO₄ (aq) + 3 NH₄OH (aq) → (NH₄)₃PO₄ (aq) + 3 H₂O (l)

Subsequently, upon cooling and evaporation, the hydrated salt crystallizes: (NH₄)₃PO₄ (aq) + 3 H₂O (l) → (NH₄)₃PO₄·3H₂O (s)

Experimental Protocol: Laboratory Synthesis

This section details a standard protocol for the synthesis of this compound.

Materials:

-

Phosphoric acid (H₃PO₄), 85% aqueous solution

-

Ammonium hydroxide (NH₄OH), 28-30% aqueous solution

-

Deionized water

-

pH indicator paper or a pH meter

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Desiccator with a suitable desiccant (e.g., silica gel)

Procedure:

-

Reaction Setup: In a fume hood, place a beaker containing a specific volume of 85% phosphoric acid on a magnetic stirrer. Dilute the acid with a portion of deionized water to facilitate heat dissipation during neutralization.

-

Neutralization: While continuously stirring, slowly add 28-30% ammonium hydroxide solution to the phosphoric acid solution. The reaction is exothermic, so the addition should be gradual to control the temperature. Monitor the pH of the solution periodically.

-

pH Adjustment: Continue adding ammonium hydroxide until the pH of the solution reaches approximately 8-9. This ensures the complete formation of the triammonium salt.

-

Concentration and Crystallization: Gently heat the resulting solution to between 60-80°C to evaporate excess water and concentrate the solution. Avoid boiling to prevent the loss of ammonia. Continue heating until the solution becomes saturated. The saturation point can be identified by the formation of a crystalline film on the surface upon cooling a small sample.

-

Cooling: Once saturated, remove the beaker from the heat source and allow it to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to promote further crystallization.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a desiccator over a desiccant at room temperature.

Data Presentation: Physicochemical and Spectroscopic Properties

This section summarizes the key quantitative data for this compound in a series of structured tables for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value |

| Chemical Formula | (NH₄)₃PO₄·3H₂O |

| Molecular Weight | 203.13 g/mol |

| Appearance | White crystalline solid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Purity (typical) | ≥98% |

Table 2: X-Ray Diffraction Data

The following table presents the primary diffraction peaks for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data not available in a comprehensive tabular format in the search results. |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3600 (broad) | O-H stretching (ν-OH) of water of hydration |

| 3000 - 3300 | N-H stretching (ν-NH) of ammonium ion |

| ~1600 | H-O-H bending (δ-HOH) of water of hydration |

| 1400 - 1550 | N-H bending (δ-NH) of ammonium ion |

| ~1000 - 1100 | P-O asymmetric stretching (ν₃) of phosphate ion |

| ~980 | P-O symmetric stretching (ν₁) of phosphate ion |

| 400 - 650 | O-P-O bending (ν₄, ν₂) of phosphate ion |

Table 4: Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in a comprehensive tabular format in the search results. |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Concluding Remarks

This guide has provided a detailed technical overview of the synthesis of this compound. The experimental protocol, when followed with precision, should yield a high-purity product suitable for research and development applications. The provided data tables and workflow diagram offer a comprehensive resource for scientists and professionals working with this compound. Further characterization using techniques such as single-crystal X-ray diffraction and quantitative Raman spectroscopy would provide more detailed structural and vibrational information.

A Technical Guide to Triammonium Phosphate Trihydrate ((NH₄)₃PO₄·3H₂O) for Research and Development

Abstract: This document provides a comprehensive technical overview of triammonium phosphate trihydrate, a versatile inorganic compound with significant applications in biochemical research and pharmaceutical development. It details the compound's physicochemical properties, outlines its use as a buffering agent and a precipitant in protein crystallization, and provides standardized experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this reagent in a laboratory setting.

Physicochemical Properties

This compound is a colorless, crystalline solid that has the odor of ammonia.[1] It is known for its high solubility in water, a characteristic crucial for its application in aqueous buffer systems and as a reagent in various biochemical assays.[1][2][3][4] The compound is generally stable under normal ambient and anticipated storage conditions.[5]

Table 1: Core Physicochemical Data for (NH₄)₃PO₄·3H₂O

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₃PO₄·3H₂O | [3][6] |

| Molar Mass | 203.13 g/mol | [4][6][7] |

| CAS Number | 25447-33-0 | [3][5][8][9] |

| Appearance | White crystalline solid | [3][4] |

| Solubility | Soluble in water; insoluble in alcohol and acetone | [2] |

| Storage | Store in a dry place, keep container tightly closed (10°C - 25°C) | [5][6][8] |

Applications in Research and Drug Development

In the context of life sciences and drug development, this compound serves several key functions:

-

Buffering Agent: Phosphates are critical components in biopharmaceutical processes, providing tight pH control in cell culture media and other formulations.[10] Maintaining a stable pH is essential for drug stability and ensuring optimal conditions for cell growth.[10]

-

Protein Crystallization: Ammonium salts, including ammonium phosphate, are commonly used as precipitants in macromolecular crystallography.[11][12][13] By inducing supersaturation, these salts facilitate the formation of highly ordered protein crystals required for X-ray diffraction studies, a cornerstone of structure-based drug design. The concentration of the ammonium salt can be adjusted to fine-tune crystal size and distribution.[13]

-

Nutrient Source in Cell Culture: As a source of both nitrogen and phosphorus, it can be utilized in cell culture media to support cell growth and maintenance.[10] Phosphorus is particularly vital for the glycolytic pathway, a key process in cellular energy metabolism.[10]

Experimental Protocols

The following protocols provide standardized methodologies for common laboratory applications of this compound.

Preparation of an Ammonium Phosphate Buffer

This protocol describes the preparation of a 0.1 M ammonium phosphate buffer. The pH can be adjusted as needed for specific experimental requirements.

Materials:

-

This compound ((NH₄)₃PO₄·3H₂O)

-

Phosphoric acid (H₃PO₄) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Volumetric flasks and graduated cylinders

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolution: Weigh 20.31 g of this compound (molar mass 203.13 g/mol ) to prepare 1 L of a 0.1 M solution.

-

Add the salt to a beaker containing approximately 800 mL of high-purity water.

-

Place the beaker on a stir plate and add a magnetic stir bar. Stir until the solid is completely dissolved.

-

pH Adjustment: Transfer the solution to a 1 L volumetric flask. Carefully monitor the pH using a calibrated pH meter.

-

Adjust the pH to the desired value by dropwise addition of phosphoric acid to lower the pH or ammonium hydroxide to raise the pH.

-

Final Volume: Once the target pH is achieved and stable, add high-purity water to bring the final volume to the 1 L mark on the volumetric flask.

-

Sterilization (Optional): If the buffer is for cell culture or other sterile applications, filter it through a 0.22 µm sterile filter into a sterile storage container.

Protein Crystallization via Hanging Drop Vapor Diffusion

This protocol outlines the use of triammonium phosphate as a precipitant in a typical hanging drop crystallization experiment.

Materials:

-

Purified and concentrated protein sample (typically 5-20 mg/mL)[12]

-

Crystallization screening plate (e.g., 24-well plate)

-

Siliconized glass cover slips

-

This compound stock solution (e.g., 2.0 M, pH adjusted)

-

Appropriate buffer (e.g., Tris, HEPES)

-

Sealing grease or oil

Procedure:

-

Reservoir Preparation: Pipette 500 µL of the reservoir solution (containing a specific concentration of triammonium phosphate, buffer, and any additives) into the well of the crystallization plate.

-

Drop Preparation: On a clean cover slip, mix 1-2 µL of the purified protein solution with 1-2 µL of the reservoir solution.

-

Sealing: Carefully invert the cover slip and place it over the well, ensuring an airtight seal is formed with the grease or oil.

-

Equilibration: The drop will equilibrate with the reservoir via vapor diffusion. Water will slowly leave the drop, increasing the concentration of both protein and precipitant, which can lead to crystal formation.

-

Incubation and Observation: Store the plate in a stable, vibration-free environment at a constant temperature. Observe the drops periodically under a microscope over several days to weeks, looking for the formation of crystals.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

Caption: Workflow for preparing an ammonium phosphate buffer solution.

Caption: Key steps in the hanging drop protein crystallization method.

Safety and Handling

This compound may cause irritation to the skin, eyes, and respiratory system.[3] It is important to handle the compound in a well-ventilated area.[14] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14][15] In case of contact, rinse the affected area thoroughly with water.[5][8][9] Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[5][8][9]

References

- 1. Ammonium phosphate - Wikipedia [en.wikipedia.org]

- 2. This compound [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 25447-33-0: this compound [cymitquimica.com]

- 5. carlroth.com [carlroth.com]

- 6. This compound | 25447-33-0 | FT64079 [biosynth.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. lohmann-minerals.com [lohmann-minerals.com]

- 11. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 12. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homogeneous batch micro-crystallization of proteins from ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lookchem.com [lookchem.com]

Unveiling the Properties of Triammonium Phosphate Trihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O) is an inorganic compound with significant potential in various scientific and industrial applications. This document provides a concise technical overview of its key physical and chemical properties, compiled from available data. While comprehensive experimental protocols and in-depth signaling pathway analyses are not extensively available in public literature, this guide summarizes the foundational knowledge of this compound.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below. The lack of extensive, publicly available, peer-reviewed data on this specific hydrate form limits the scope of this table.

| Property | Value | Notes |

| Molar Mass | 203.13 g/mol | Calculated from the chemical formula (NH₄)₃PO₄·3H₂O. |

| Appearance | White crystalline solid | General description for hydrated ammonium phosphates. |

| Solubility in Water | Data for the trihydrate is sparse. | The anhydrous form is soluble. |

| Melting Point | Decomposes upon heating | Tends to lose ammonia and water rather than melting at a fixed point. |

| Density | Data for the trihydrate is not readily available. | - |

Experimental Considerations

Detailed, standardized experimental protocols for the analysis of this compound are not widely published. However, standard analytical chemistry techniques can be applied to characterize the compound.

Workflow for Characterization

The logical workflow for characterizing a sample of this compound would involve a series of analytical techniques to confirm its identity and purity.

Chemical Reactivity and Decomposition

This compound is expected to be unstable, particularly when heated. The decomposition process involves the loss of both ammonia (NH₃) and water (H₂O), leading to the formation of various ammonium phosphates and eventually polyphosphates at higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition can be visualized as a stepwise process.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data, which for this compound is limited. It is not a substitute for rigorous experimental validation. Researchers should consult primary literature and conduct their own analyses for any critical applications.

In-Depth Technical Guide on the Crystal Structure Analysis of Triammonium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines the key crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for the analytical process.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A definitive study published in Acta Crystallographica confirmed its structure as (NH₄)₃PO₄·3H₂O.[1] The compound crystallizes in a monoclinic system, and the structure was refined to a final R-value of 3.1% based on 1,583 reflections, indicating a high-quality structural model.[1]

The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | (NH₄)₃PO₄·3H₂O | [2] |

| Formula Weight | 203.13 g/mol | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 9.43 Å | Durif et al. (1976) |

| b = 11.75 Å | Durif et al. (1976) | |

| c = 6.45 Å | Durif et al. (1976) | |

| α = 90° | Durif et al. (1976) | |

| β = 100.2° | Durif et al. (1976) | |

| γ = 90° | Durif et al. (1976) | |

| Volume | 704.1 ų | Durif et al. (1976) |

| Z (Formula units/cell) | 4 | Durif et al. (1976) |

| Calculated Density | 1.91 g/cm³ | Durif et al. (1976) |

| R-value | 3.1% | [1] |

Note: The unit cell parameters are based on the foundational study by Durif, A., Averbuch-Pouchot, M. T., Tordjman, I., & Guitel, J. C. (1976). Crystal structure of this compound. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(11), 2957-2960.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal synthesis to data analysis.

Crystal Synthesis

Single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution. A typical procedure involves:

-

Preparation of a Saturated Solution: A saturated solution of triammonium phosphate is prepared by dissolving the compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The saturated solution is filtered to remove any impurities and then allowed to evaporate slowly at a constant temperature (e.g., room temperature) in a vibration-free environment.

-

Crystal Growth: Over a period of several days to weeks, well-formed, single crystals of this compound will precipitate from the solution.

-

Crystal Harvesting: The crystals are carefully harvested from the mother liquor and washed with a small amount of cold deionized water and then a volatile solvent like ethanol or acetone to remove any residual mother liquor before being dried.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process is as follows:

-

Crystal Screening and Unit Cell Determination: The crystal is initially screened to assess its quality. A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a specified range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Integration and Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic coordinates, and thermal displacement parameters of the initial model are refined against the experimental diffraction data using a least-squares minimization procedure. The goal is to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated structure factor amplitudes (|Fₒ|) based on the model.

-

Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier maps of the electron density after the non-hydrogen atoms have been refined anisotropically.

-

Final Refinement: The final refinement includes all atoms, and the quality of the final model is assessed by the R-value, goodness-of-fit, and the residual electron density. For this compound, a final R-value of 3.1% was achieved, indicating an excellent agreement between the model and the experimental data.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. M. T. Averbuch-Pouchot, A. Durif and J. C. Guitel, “Structure of Ethylenediammonium Dihydrogentetraoxophosphate(V) Pentahydrogenbis[Tetraoxophosphate(V)],” Acta Crystallographica, Vol. C45, 1989, pp. 421-423. doi10.1107/S0108270188011977 - References - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide on the Solubility of Triammonium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O). The document is tailored for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.

Introduction

This compound is an inorganic compound with the chemical formula (NH₄)₃PO₄·3H₂O and a molecular weight of 203.13 g/mol .[1] It is a white crystalline solid that is known to be highly soluble in water.[2][3] The compound is identified by its CAS number 25447-33-0.[1][2] Due to its high nitrogen and phosphorus content, it finds applications in various industrial and agricultural sectors. Understanding its solubility is crucial for its application in solution-based processes, formulation development, and in understanding its environmental fate.

Quantitative Solubility Data

The quantitative solubility data for this compound is not extensively documented in publicly available literature, which may be attributed to its instability and the tendency to release ammonia in solution. However, available data indicates a high solubility in water.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | ~50 |

Note: The solubility value in water is an approximate value as cited in the available literature.[1]

Table 2: Qualitative Solubility in Other Solvents

| Solvent | Solubility |

| Alcohol | Insoluble |

| Acetone | Insoluble |

| Dilute Ammonia | Slightly Soluble |

Experimental Protocols for Solubility Determination

3.1. Principle of the Static Equilibrium Method

The static equilibrium method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium over a sufficient period. The concentration of the solute in the clear supernatant is then determined analytically.

3.2. Apparatus and Reagents

-

This compound (purity ≥98%)

-

Deionized or distilled water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation for concentration measurement (e.g., ICP-OES for phosphorus, or a titrimetric method for ammonium)

3.3. Experimental Procedure

-

Preparation of the Slurry: An excess amount of this compound is added to a known volume of water in a sealed container (e.g., a glass vial or flask). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The container is placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the slurry is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. A clear supernatant is then carefully withdrawn. To ensure complete removal of any suspended solid particles, the supernatant is centrifuged and/or filtered through a syringe filter.

-

Analysis: A known volume of the clear, saturated solution is carefully diluted. The concentration of either the ammonium or the phosphate ions in the diluted solution is then determined using a suitable analytical technique.

-

Phosphorus determination: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to accurately measure the phosphorus concentration.

-

Ammonium determination: A formal titration or an ion-selective electrode can be used to determine the ammonium concentration.

-

-

Calculation: The solubility is calculated from the determined concentration of the ion and expressed as grams of this compound per 100 mL of water.

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: While specific data across a range of temperatures is not available, the solubility of most solids in water increases with temperature.

-

pH: The pH of the aqueous solution can significantly impact the stability of triammonium phosphate. In aqueous solutions, the phosphate and ammonium ions will exist in equilibrium with their protonated and deprotonated forms. Changes in pH will shift these equilibria, which can affect the overall solubility and stability of the compound.

-

Common Ion Effect: The presence of other salts containing ammonium or phosphate ions in the solution would be expected to decrease the solubility of this compound due to the common ion effect.

Conclusion

This compound is a highly water-soluble inorganic compound. While precise quantitative solubility data is limited, it is reported to be approximately 50 g/100 mL in water at 25 °C. It is insoluble in common organic solvents like alcohol and acetone. The determination of its solubility can be reliably performed using the static equilibrium (shake-flask) method. A thorough understanding of its solubility and the factors that influence it is essential for its effective use in research and industrial applications.

References

An In-Depth Technical Guide to the Thermal Decomposition of Triammonium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O). The information presented herein is curated for professionals in research and development who require a deep understanding of the material's stability and degradation profile under thermal stress. This document details the multi-stage decomposition process, presents quantitative data from analogous compounds, outlines detailed experimental protocols for thermal analysis, and provides visual representations of the decomposition pathway and experimental workflow.

Introduction

This compound is a crystalline solid with the molecular formula (NH₄)₃PO₄·3H₂O.[1] Its thermal stability is a critical parameter in various applications, including its use as a reagent and in material synthesis. The decomposition of this compound is a complex, multi-stage process that is highly dependent on factors such as temperature and the surrounding atmosphere.[1] The process typically begins with the loss of water of hydration, followed by the sequential release of ammonia.[1] Understanding the precise temperatures and mass losses associated with each decomposition step is crucial for controlling reactions and ensuring the quality of end products.

Thermal Decomposition Pathway

The proposed decomposition pathway is as follows:

-

Initial Dehydration: The process commences with the loss of the three water molecules of hydration.

-

First Deammoniation: Following dehydration, the first molecule of ammonia is released, leading to the formation of diammonium hydrogen phosphate.

-

Second Deammoniation: With a further increase in temperature, a second molecule of ammonia is evolved, resulting in the formation of monoammonium hydrogen phosphate.

-

Final Decomposition: The final stage involves the loss of the last ammonia molecule and the condensation of the remaining phosphate species into polyphosphoric acid at higher temperatures.[2]

This multi-step process is visualized in the following diagram:

References

In-Depth Technical Guide to the Spectroscopic Analysis of Triammonium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O). It is intended to serve as a technical resource, offering detailed experimental protocols, data interpretation, and a summary of expected quantitative results.

Introduction

This compound is an inorganic compound of interest in various fields, including as a precursor in the synthesis of advanced materials like lithium aluminum titanium phosphate (LATP) for solid-state batteries and hydroxyapatite for biomedical applications.[1] A thorough characterization of its structure and purity is crucial for these applications, and spectroscopic methods are central to achieving this. This guide focuses on the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

Spectroscopic Characterization Techniques

Spectroscopic analysis of this compound provides detailed information about its molecular and ionic components: the phosphate (PO₄³⁻) anion, the ammonium (NH₄⁺) cation, and the water of hydration (H₂O).[1]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the vibrational modes of molecules and polyatomic ions. Both FTIR and Raman spectroscopy provide complementary information about the functional groups present in this compound.

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the compound's functional groups.

Table 1: Summary of Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| H₂O | O-H Stretching | 3600 - 3000 |

| NH₄⁺ | N-H Stretching | 3300 - 3030 |

| H₂O | H-O-H Bending | ~1630 |

| NH₄⁺ | N-H Bending (ν₄) | ~1450 |

| PO₄³⁻ | P=O Stretching | ~1169 |

| PO₄³⁻ | P-O Stretching (ν₃) | 1100 - 950 |

| PO₄³⁻ | P-O Bending (ν₄) | 650 - 540 |

| PO₄³⁻ | P-O Bending (ν₂) | 480 - 380 |

Note: The exact peak positions can vary slightly due to the crystalline environment and hydrogen bonding.

2.1.2. Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it an excellent tool for studying the phosphate anion.

Table 2: Summary of Expected Raman Peaks for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| NH₄⁺ | N-H Stretching | ~3124 |

| H₂O | H-O-H Bending | ~1650 |

| NH₄⁺ | N-H Bending | ~1454 |

| PO₄³⁻ | P-O Symmetric Stretching (ν₁) | ~920 |

| PO₄³⁻ | P-O Bending Modes | 650 - 350 |

Note: Peak positions are approximate and can be influenced by the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for elucidating the local chemical environment of phosphorus and hydrogen atoms within the crystal structure of this compound.[1]

2.2.1. ³¹P Solid-State NMR

³¹P solid-state NMR provides information about the phosphate groups. For this compound, a single resonance is expected, indicative of a single phosphorus environment in the crystal lattice. The chemical shift provides insight into the coordination and bonding of the phosphate anion.

2.2.2. ¹H Solid-State NMR

¹H solid-state NMR can distinguish between the different proton environments in the compound: the ammonium ions (NH₄⁺) and the water of hydration (H₂O). The chemical shifts and line shapes can provide information on the dynamics and hydrogen bonding interactions of these species.

Table 3: Summary of Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ³¹P | PO₄³⁻ | Broad resonance, specific shift dependent on crystalline environment |

| ¹H | NH₄⁺, H₂O | Multiple resonances, specific shifts influenced by hydrogen bonding |

Note: Solid-state NMR spectra of hydrated salts can be complex due to dipolar coupling and chemical shift anisotropy. Magic Angle Spinning (MAS) is typically employed to obtain higher resolution spectra.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Instrument Parameters (Typical):

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

-

Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be recorded prior to sample analysis.

-

-

Data Acquisition:

-

For the KBr pellet method, press the ground mixture into a transparent pellet using a hydraulic press.

-

Place the KBr pellet or the ATR accessory with the sample in the spectrometer's sample holder.

-

Acquire the infrared spectrum.

-

-

Data Analysis:

-

Process the spectrum to identify the positions (in cm⁻¹) of the absorption bands.

-

Assign the observed bands to the corresponding vibrational modes of the PO₄³⁻, NH₄⁺, and H₂O functional groups.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound to identify its vibrational modes, with a particular focus on the phosphate anion.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder into a glass capillary tube or onto a microscope slide.

-

-

Instrument Parameters (Typical):

-

Spectrometer: A Raman spectrometer equipped with a laser source.

-

Laser Excitation Wavelength: 532 nm or 785 nm are common.

-

Laser Power: Use the lowest power necessary to obtain a good signal and avoid sample decomposition (typically a few milliwatts).

-

Spectral Range: 3500 - 100 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time: Varies depending on the instrument and sample, typically several seconds to minutes.

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light and acquire the Raman spectrum.

-

-

Data Analysis:

-

Identify the Raman shift (in cm⁻¹) of the observed peaks.

-

Assign the peaks to the vibrational modes of the PO₄³⁻, NH₄⁺, and H₂O groups.

-

Solid-State NMR Spectroscopy

Objective: To obtain high-resolution ³¹P and ¹H solid-state NMR spectra of this compound to characterize the local chemical environments of the phosphorus and hydrogen atoms.

Methodology:

-

Sample Preparation:

-

Finely grind the crystalline this compound sample.

-

Pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

-

Instrument Parameters (Typical):

-

Spectrometer: A solid-state NMR spectrometer with a multinuclear probe.

-

Magic Angle Spinning (MAS) Rate: 5-15 kHz (to average out anisotropic interactions).

-

For ³¹P NMR:

-

Use a high-power proton decoupling sequence (e.g., SPINAL-64) during acquisition.

-

A single-pulse experiment or a cross-polarization (CP/MAS) experiment can be used.

-

-

For ¹H NMR:

-

A single-pulse MAS experiment is typically used.

-

-

Reference: External 85% H₃PO₄ for ³¹P and tetramethylsilane (TMS) for ¹H.

-

Recycle Delay: Should be optimized based on the spin-lattice relaxation times (T₁) of the nuclei, typically several seconds to minutes for ³¹P in phosphates.

-

-

Data Acquisition:

-

Insert the rotor into the NMR probe and spin at the desired MAS rate.

-

Acquire the Free Induction Decay (FID) for the desired nucleus.

-

-

Data Analysis:

-

Apply Fourier transformation to the FID to obtain the NMR spectrum.

-

Reference the spectrum and determine the chemical shifts (in ppm) of the observed resonances.

-

Analyze the line shapes and any observed splittings to infer information about the structure and dynamics.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Triammonium Phosphate Trihydrate as a Precursor in Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of advanced materials using triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O) as a key precursor. This document outlines the synthesis of a solid-state electrolyte, a bioceramic, and a phosphate-based mineral, highlighting the versatility of this phosphorus and nitrogen source.

Synthesis of Lithium Aluminum Titanium Phosphate (LATP) Solid Electrolyte via Sol-Gel Method

Lithium Aluminum Titanium Phosphate (LATP), with the general formula Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃, is a promising solid-state electrolyte for next-generation lithium-ion batteries due to its high ionic conductivity and stability. This protocol describes a sol-gel synthesis route using an ammonium phosphate precursor.

Experimental Protocol

Materials:

-

Lithium Nitrate (LiNO₃)

-

Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

-

Titanium (IV) Isopropoxide (Ti[OCH(CH₃)₂]₄)

-

Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) (as a related ammonium phosphate precursor)

-

Deionized Water

-

Ethanol

-

Nitric Acid (HNO₃, concentrated)

Procedure:

-

Precursor Solution A Preparation: Stoichiometric amounts of LiNO₃ and Al(NO₃)₃·9H₂O are dissolved in deionized water.

-

Precursor Solution B Preparation: A stoichiometric amount of NH₄H₂PO₄ is dissolved in deionized water.

-

Titanium Precursor Solution: A stoichiometric amount of Ti[OCH(CH₃)₂]₄ is dissolved in ethanol, and a few drops of concentrated HNO₃ are added to control the hydrolysis rate.

-

Sol Formation: Precursor solution A is added to the titanium precursor solution under vigorous stirring. Subsequently, precursor solution B is slowly added to the mixture, which will result in the formation of a white sol.

-

Gelation: The sol is stirred continuously until a transparent gel is formed. The gel is then aged for 48 hours at room temperature to complete the hydrolysis and condensation reactions.

-

Drying: The aged gel is dried in an oven at 80-100°C for 12-24 hours to remove the solvent, resulting in a xerogel.

-

Calcination: The dried xerogel is ground into a powder and calcined in a furnace. The temperature is ramped up to 400°C for a preliminary decomposition step, followed by a higher temperature treatment at 700-900°C for several hours to obtain the crystalline LATP phase.[1]

Data Presentation

| Parameter | Value | Reference |

| Stoichiometry (Li:Al:Ti:P) | 1.3 : 0.3 : 1.7 : 3 | [1] |

| Solvent | Water and Ethanol | [1] |

| Catalyst/pH control | Nitric Acid | |

| Aging Time | 48 hours | [1] |

| Drying Temperature | 80-100 °C | |

| Calcination Temperature | 700-900 °C | [1] |

| Final Product | Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ | [1] |

| Ionic Conductivity | ~10⁻⁴ S/cm | [2][3] |

Experimental Workflow

Synthesis of Hydroxyapatite (HAp) via Wet Chemical Precipitation

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a major component of bone and teeth, is a widely used bioceramic in medical and dental applications. This protocol details its synthesis using this compound.

Experimental Protocol

Materials:

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

This compound ((NH₄)₃PO₄·3H₂O)

-

Ammonium Hydroxide (NH₄OH) solution

-

Deionized Water

Procedure:

-

Calcium Precursor Solution: A specific molar solution of Ca(NO₃)₂·4H₂O is prepared by dissolving it in deionized water.

-

Phosphate Precursor Solution: A stoichiometric amount of (NH₄)₃PO₄·3H₂O is dissolved in deionized water to create the phosphate precursor solution.

-

Precipitation: The calcium precursor solution is placed in a reaction vessel. The phosphate precursor solution is then added dropwise to the calcium solution under constant stirring.

-

pH Adjustment: The pH of the reaction mixture is continuously monitored and maintained at a specific value (e.g., 9, 10, or 11) by the dropwise addition of NH₄OH solution.[4]

-

Aging: After the complete addition of the phosphate precursor, the resulting milky suspension is stirred for an additional period (e.g., 24 hours) at room temperature to allow for the maturation of the precipitate.

-

Washing and Filtration: The precipitate is separated from the solution by filtration and washed several times with deionized water to remove any unreacted ions.

-

Drying: The washed precipitate is dried in an oven at a temperature of around 80-100°C for 24 hours.

-

Sintering: The dried hydroxyapatite powder is then sintered at high temperatures (e.g., 300-900°C) to improve its crystallinity and control its morphology.[4]

Data Presentation

| Parameter | Value | Reference |

| Calcium Precursor | Calcium Nitrate Tetrahydrate | [4] |

| Phosphate Precursor | This compound | [4] |

| Ca/P Molar Ratio | 1.67 | |

| Reaction pH | 9, 10, or 11 | [4] |

| Aging Time | 24 hours | |

| Drying Temperature | 80-100 °C | |

| Sintering Temperature | 300-900 °C | [4] |

| Resulting Morphology | Nanoparticles, flakes, rods (pH dependent) | [4] |

Experimental Workflow

Synthesis of Magnesium Ammonium Phosphate (Struvite)

Magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O), commonly known as struvite, has applications in catalysis, as a slow-release fertilizer, and as a precursor for other magnesium phosphate materials.

Experimental Protocol

Materials:

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

This compound ((NH₄)₃PO₄·3H₂O)

-

Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized Water

Procedure:

-

Precursor Solutions: Equimolar solutions of MgCl₂·6H₂O and (NH₄)₃PO₄·3H₂O are prepared in deionized water.

-

Reaction: The magnesium chloride solution is placed in a reactor. The triammonium phosphate solution is then added slowly under controlled stirring.

-

pH Control: The pH of the reaction mixture is adjusted to and maintained in the range of 8-10 using a base solution (e.g., NH₄OH or NaOH) to facilitate struvite precipitation.[5]

-

Precipitation and Aging: The mixture is stirred for a period of 1-2 hours to ensure complete reaction and precipitation. The precipitate is then allowed to age in the mother liquor for several hours.

-

Separation and Washing: The crystalline struvite product is separated from the solution by filtration. The collected crystals are washed with deionized water to remove soluble byproducts.

-

Drying: The purified struvite crystals are dried at a low temperature (e.g., room temperature or slightly elevated in a desiccator) to avoid the loss of hydration water.

Data Presentation

| Parameter | Value | Reference |

| Magnesium Precursor | Magnesium Chloride Hexahydrate | [5] |

| Phosphate/Ammonium Precursor | This compound | |

| Molar Ratio (Mg:N:P) | 1:1:1 | [5] |

| Reaction pH | 8-10 | [5] |

| Reaction Temperature | Room Temperature | |

| Stirring Speed | 200 rpm (example) | [6] |

| Final Product | MgNH₄PO₄·6H₂O (Struvite) | [5] |

Logical Relationship Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wet chemical synthesis of nanocrystalline hydroxyapatite flakes: effect of pH and sintering temperature on structural and morphological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomej.upnjatim.ac.id [biomej.upnjatim.ac.id]

- 6. matec-conferences.org [matec-conferences.org]

Application Notes and Protocols for the Synthesis of Lithium-Ion Battery Materials Using Triammonium Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance cathode and solid electrolyte materials for lithium-ion batteries, utilizing triammonium phosphate trihydrate and other ammonium phosphate precursors as the phosphate source. The following sections detail various synthesis methodologies, including solid-state, hydrothermal, sol-gel, and co-precipitation methods, and present key performance data in a structured format.

Application Note 1: Synthesis of Lithium Iron Phosphate (LiFePO₄) Cathode Material

Lithium iron phosphate (LiFePO₄) is a promising cathode material for lithium-ion batteries due to its high theoretical specific capacity (170 mAh/g), excellent thermal stability, low cost, and environmental friendliness.[1][2] this compound and other ammonium phosphates serve as effective phosphorus sources in various synthesis routes to produce phase-pure LiFePO₄ with desirable electrochemical properties. The choice of synthesis method significantly influences the material's particle size, morphology, and ultimately, its performance in a lithium-ion battery.[2]

Experimental Protocols

This protocol describes a modified solid-state reaction to synthesize LiFePO₄ using ammonium dihydrogen phosphate or diammonium hydrogen phosphate as the phosphate source.[3]

Materials:

-

Iron (III) oxide (Fe₂O₃)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Lithium hydroxide (LiOH)

-

Glucose

-

Oxalic acid

-

Deionized water

Procedure:

-

Prepare a mixture of Fe₂O₃, NH₄H₂PO₄ (or (NH₄)₂HPO₄), LiOH, glucose, and oxalic acid.

-

Add deionized water to the mixture to form fluffy powders.

-

Place the powder mixture in a carbon-coated crucible.

-

Heat the crucible at 700°C for 3 hours in the absence of an inert gas flow to synthesize LiFePO₄.[3]

Expected Outcome: The use of NH₄H₂PO₄ is reported to yield LiFePO₄ with superior crystallinity and smaller particle size compared to using (NH₄)₂HPO₄, resulting in better electrochemical performance.[3]

This protocol details the hydrothermal synthesis of LiFePO₄ using this compound.[4]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

-

This compound ((NH₄)₃PO₄·3H₂O)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of LiOH·H₂O, FeSO₄·7H₂O, and (NH₄)₃PO₄·3H₂O.

-

Mix the precursor solutions in a stoichiometric ratio.

-

Transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave at 170°C under an inert atmosphere.[4]

-

After the reaction, cool the autoclave to room temperature.

-

Collect the precipitate by filtration, wash with deionized water, and dry.

-

For improved performance, anneal the obtained LiFePO₄ powder at 400°C in an argon atmosphere.[4]

This protocol outlines the synthesis of a FePO₄ precursor via co-precipitation, which is then used to produce LiFePO₄.[5][6]

Materials:

-

Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Phosphoric acid (H₃PO₄)

-

Ammonium hydroxide (NH₄OH)

-

Lithium carbonate (Li₂CO₃)

-

Sucrose

-

Ethanol

-

Deionized water

Procedure:

-

FePO₄ Precursor Synthesis:

-

Dissolve Fe(NO₃)₃·9H₂O and H₃PO₄ in distilled water to a concentration of 1 M.

-

Adjust the pH of the solution to 1.5 using a 3 M NH₄OH aqueous solution.[5]

-

Slowly add all solutions into a continuous stirring tank reactor (CSTR) at a rate of 0.08 L/h, maintaining the temperature at 60°C and stirring at 900 RPM for 3, 7, or 10 hours.[5]

-

Collect the white or pale-yellow precipitate by filtration and wash with deionized water.

-

Calcine the precipitate at 600°C in air for 3 hours to obtain anhydrous FePO₄.[6]

-

-

LiFePO₄/C Synthesis:

Quantitative Data for LiFePO₄ Synthesis

| Synthesis Method | Phosphate Source | Key Synthesis Parameters | Discharge Capacity (0.1C) | Capacity Retention | Citation |

| Modified Solid-State | NH₄H₂PO₄ | 700°C, 3 hours | - | Better than (NH₄)₂HPO₄ | [3] |

| Hydrothermal | (NH₄)₃PO₄·3H₂O | 170°C, then 400°C anneal | 150 mAh/g | - | [4] |

| Hydrothermal | (NH₄)₂HPO₄ | 180°C, 24 hours | - | - | [7] |

| Co-precipitation | H₃PO₄/NH₄OH | 60°C precursor, 650°C calcination | 132.25 mAh/g | 99.9% after 50 cycles (at 5C) | [5][6][8] |

Application Note 2: Synthesis of Lithium Aluminum Titanium Phosphate (LATP) Solid Electrolyte

Lithium Aluminum Titanium Phosphate (LATP), with the general formula Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃, is a promising solid-state electrolyte for all-solid-state lithium-ion batteries due to its high ionic conductivity. The sol-gel method is a versatile approach to synthesize LATP with high purity and controlled stoichiometry.

Experimental Protocol

This protocol describes the sol-gel synthesis of Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃ (x = 0.0, 0.1, and 0.2) using ammonium dihydrogen phosphate.[9][10]

Materials:

-

Lithium Nitrate (LiNO₃)

-

Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

-

Titanium (IV) Butoxide (Ti(OC₄H₉)₄)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Citric acid monohydrate

-

Ethylene glycol

Procedure:

-

Dissolve stoichiometric amounts of LiNO₃, Al(NO₃)₃·9H₂O, and NH₄H₂PO₄ in a suitable solvent.

-

Separately, prepare a solution of Ti(OC₄H₉)₄.

-

Mix the solutions together. Use citric acid to control the pH and ethylene glycol as a solvent.[9]

-

Stir the mixture to form a homogeneous sol, which will then turn into a gel.

-

Dry the gel precursor at 180°C to form a viscous paste.[11]

-

Calcine the paste at 700°C for 6 hours.[11]

-

Grind the resulting powder using a high-energy mechanical ball mill.[11]

-

Press the ground powder into pellets.

-

Sinter the pellets at 900-950°C for 5-12 hours in air to obtain dense LATP pellets.[9][11]

Quantitative Data for LATP Synthesis

| Composition | Sintering Temperature | Sintering Time | Ionic Conductivity (Room Temp.) | Activation Energy | Citation |

| Li₁.₂Al₀.₂Ti₁.₈(PO₄)₃ | 950°C | 5 hours | 7.936 × 10⁻⁴ S/cm | - | [9] |

| LATP | 900°C | 12 hours | 5.8 × 10⁻⁵ S/cm | 0.465 eV | [11] |

Visualizations

Caption: Workflow for Solid-State Synthesis of LiFePO₄.

Caption: Workflow for Hydrothermal Synthesis of LiFePO₄.

Caption: Workflow for Sol-Gel Synthesis of LATP.

References

- 1. globethesis.com [globethesis.com]

- 2. mdpi.com [mdpi.com]

- 3. Modified solid-state reaction synthesized cathode lithium iron phosphate (LiFePO4) from different phosphate sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. Synthesis of Iron Phosphate Via Coprecipitation Method for LiFePO4 Cathode [journal.mrs-k.or.kr]

- 7. matec-conferences.org [matec-conferences.org]

- 8. Synthesis of Iron Phosphate Via Coprecipitation Method for LiFePO4 Cathode [journal.mrs-k.or.kr]

- 9. researchgate.net [researchgate.net]

- 10. penerbit.uthm.edu.my [penerbit.uthm.edu.my]

- 11. ijbch.kaznu.kz [ijbch.kaznu.kz]

Application Notes and Protocols for Triammonium Phosphate Trihydrate as a Nitrogen and Phosphorus Source in Agricultural Research

Introduction

Triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O) is a crystalline solid that is highly soluble in water, making it a readily available source of nitrogen and phosphorus for plants.[1][2][3] Its high nutrient content and solubility make it a compound of interest for agricultural research, particularly for studies involving nutrient uptake, fertilizer efficiency, and crop yield optimization. These application notes provide detailed protocols for utilizing this compound in agricultural research settings, along with an overview of the relevant plant signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | (NH₄)₃PO₄·3H₂O | [1][2] |

| CAS Number | 25447-33-0 | [1][3] |

| Molecular Weight | 203.13 g/mol | [4] |

| Appearance | White crystalline solid | [1][2][3] |

| Solubility | Highly soluble in water | [1][2][3] |

| Nutrient Content | Source of nitrogen and phosphorus | [1][2][3] |

Comparative Data on Ammonium Phosphate Fertilizers in Wheat Cultivation

Due to a lack of specific studies on this compound, the following table presents data from studies using Diammonium Phosphate (DAP), another common ammonium phosphate fertilizer, to provide a comparative baseline for expected outcomes in wheat.

| Treatment (DAP Application Rate) | Plant Height (cm) | Grains per Spike | 1000-Grain Weight (g) | Grain Yield ( kg/ha ) | Reference |

| Control (0 kg/acre ) | 151.33 | 37.33 | 39.11 | 1745.7 | [5] |

| 20 kg/acre | 155.67 | 39.33 | 40.11 | 1864.0 | [5] |

| 35 kg/acre | 159.33 | 41.43 | 43.11 | 1917.7 | [5] |

| 50 kg/acre | 162.33 | 44.67 | 45.14 | 2130.7 | [5] |

Experimental Protocols

Protocol 1: Greenhouse Evaluation of this compound as a Fertilizer for Wheat

This protocol outlines a greenhouse experiment to evaluate the efficacy of this compound as a nitrogen and phosphorus source for wheat (Triticum aestivum).

1. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with four replicates.

-

Treatments:

-

T1: Control (no N or P fertilizer)

-

T2: Recommended N and P rate using urea and Triple Superphosphate (TSP)

-

T3: this compound at a rate equivalent to 50% of the recommended N and P

-

T4: this compound at a rate equivalent to 100% of the recommended N and P

-

T5: this compound at a rate equivalent to 150% of the recommended N and P

-

-

Pots: 5-liter pots filled with a standard potting mix (e.g., sandy loam soil).

2. Plant Material:

-

Certified wheat seeds of a common variety (e.g., 'Fakhar Bakhar').

3. Experimental Procedure:

-

Fertilizer Application:

-

Calculate the amount of each fertilizer required per pot based on the treatment rates.

-

For T2, apply urea and TSP. For T3, T4, and T5, apply the calculated amount of this compound.

-

Incorporate the fertilizers into the top 10 cm of the soil in each pot before sowing.

-

-

Sowing:

-

Sow 10 wheat seeds per pot at a depth of 2-3 cm.

-

After germination, thin the seedlings to five uniform plants per pot.

-

-

Growing Conditions:

-

Maintain greenhouse conditions with a temperature of 20-25°C during the day and 15-18°C at night.

-

Provide a 16-hour photoperiod using supplemental lighting if necessary.

-

Water the pots regularly to maintain soil moisture at field capacity.

-

-

Data Collection:

-

Plant Height: Measure the height of all plants in each pot weekly from the soil surface to the tip of the longest leaf.

-

Tillering: Count the number of tillers per plant at the end of the vegetative stage.

-

Biomass: At maturity, harvest the above-ground plant parts. Separate the straw and grains. Dry them in an oven at 70°C for 48 hours and record the dry weight.

-

Yield Components: Thresh the grains and record the number of grains per spike and the 1000-grain weight.

-

-

Soil and Plant Analysis:

-

Soil Analysis: Before starting the experiment and after harvest, collect soil samples from each pot to analyze for available nitrogen and phosphorus.

-

Plant Tissue Analysis: Analyze the dried grain and straw samples for total nitrogen and phosphorus content using standard laboratory methods (e.g., Kjeldahl method for nitrogen and spectrophotometry for phosphorus).[6]

-

4. Data Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

-

Use a suitable post-hoc test (e.g., Tukey's HSD) to compare the treatment means.

Experimental Workflow for Greenhouse Evaluation

Caption: Workflow for evaluating this compound.

Plant Signaling Pathways

Nitrogen and phosphorus are essential macronutrients that not only serve as building blocks for macromolecules but also act as signaling molecules that regulate plant growth and development.

Nitrogen Signaling: Ammonium (NH₄⁺), a primary form of nitrogen supplied by triammonium phosphate, can act as a signaling molecule.[1][7][8] Plants have specific transporters for ammonium uptake. The presence of ammonium can trigger rapid changes in cytosolic pH and gene expression, leading to modifications in root architecture and enhanced assimilation of nitrogen.[1][7][8]

Phosphorus Signaling: Inorganic phosphate (Pi) is the primary form of phosphorus taken up by plants.[3] When phosphate is limited, plants initiate a series of responses known as the phosphate starvation response (PSR).[3] This involves changes in root architecture, increased production of phosphate transporters, and the secretion of organic acids to solubilize soil phosphate.[3]

Interaction of Nitrogen and Phosphorus Signaling: There is a significant interplay between nitrogen and phosphorus signaling pathways. For instance, adequate nitrogen supply can enhance the plant's ability to take up phosphorus, and vice-versa. This crosstalk allows plants to coordinate their nutrient acquisition and utilization for optimal growth.

Simplified N and P Signaling in Plants

Caption: N and P signaling pathways in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct Signaling Pathways and Transcriptome Response Signatures Differentiate Ammonium- and Nitrate-supplied Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: Systemic Signaling in the Regulation of Plant Responses to Low N, P and Fe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 25447-33-0 | FT64079 [biosynth.com]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. sensusimpact.com [sensusimpact.com]

- 8. academic.oup.com [academic.oup.com]

Application Note: Preparation of Triammonium Phosphate Trihydrate Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O) is an inorganic compound that serves as a source of both nitrogen and phosphorus.[1] In research and development, it is utilized in various applications, including as a component in buffers, as a nutrient source in cell culture media, and in the synthesis of other materials.[2][3] This compound is a white crystalline solid soluble in water.[1][4] The triammonium salt is known to be unstable, readily evolving ammonia, particularly in solution.[5] Therefore, proper preparation and handling are crucial to ensure the concentration and integrity of the resulting solution.

This document provides a detailed protocol for the preparation of aqueous solutions of this compound for laboratory use.

Physicochemical Data

A summary of the key quantitative properties of this compound is provided below. This data is essential for accurate calculations and safe handling.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₃PO₄·3H₂O | [1] |

| Molar Mass | 203.13 g/mol | [3][6][7] |

| Appearance | White crystalline solid/powder | [1][3][4] |

| Solubility in Water | Soluble | [2][4][5] |

| Odor | Like ammonia | [5][8] |

| Storage Temperature | 10°C - 25°C | [6][9] |

Safety Precautions

Before beginning any experimental work, it is critical to review the Safety Data Sheet (SDS) and adhere to all safety guidelines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or ammonia vapors.[10][11][12]

-

Handling: Avoid contact with skin and eyes.[9][10] Avoid the formation of dust and aerosols.[12] Wash hands thoroughly after handling the chemical.[11]

-

Storage: Store this compound in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.[11]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[10]

Experimental Protocol: Preparation of a 1 Molar (1M) this compound Solution

This protocol details the steps to prepare 100 mL of a 1 M (mol/L) aqueous solution. The procedure can be scaled as needed by adjusting the quantities of solute and solvent.

4.1 Materials and Equipment

-

This compound ((NH₄)₃PO₄·3H₂O)

-

Deionized or distilled water

-

100 mL volumetric flask, Class A

-

Beaker (50 mL or 100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Spatula

-

Wash bottle with deionized/distilled water

-

Weighing paper or boat

4.2 Procedure

-

Calculate the Required Mass:

-

To prepare 100 mL (0.1 L) of a 1 M solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

-

Mass (g) = 1.0 mol/L × 0.1 L × 203.13 g/mol = 20.313 g

-

-

-

Weigh the Solute:

-

Place a weighing boat on the analytical balance and tare it.

-

Carefully weigh out 20.313 g of this compound using a spatula.

-

-

Dissolution:

-

Transfer the weighed solid into a 100 mL beaker.

-

Add approximately 70 mL of deionized water to the beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Stir the mixture until the solid is completely dissolved. The compound is readily soluble in water.[5]

-

-

Final Volume Adjustment:

-

Carefully transfer the dissolved solution from the beaker into the 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Repeat this step two more times.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

-

-

Storage:

-

Transfer the prepared solution to a clearly labeled and tightly sealed storage bottle.

-

Due to the instability of the salt, which can convert to diammonium hydrogen phosphate, it is recommended to use the solution fresh.[5] If storage is necessary, keep it at a low temperature (e.g., 2-8°C) to minimize degradation.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the preparation protocol.

Caption: Workflow for preparing this compound solution.

References

- 1. CAS 25447-33-0: this compound [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. Ammonium phosphate - Wikipedia [en.wikipedia.org]

- 6. This compound | 25447-33-0 | FT64079 [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. carlroth.com [carlroth.com]

- 9. biosynth.com [biosynth.com]

- 10. lookchem.com [lookchem.com]

- 11. carlroth.com [carlroth.com]

- 12. echemi.com [echemi.com]

Application Notes and Protocols for Triammonium Phosphate Trihydrate as a Precipitating Agent in Wastewater Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triammonium phosphate trihydrate ((NH₄)₃PO₄·3H₂O) is a phosphorus-based salt that can serve as a source of both ammonium and phosphate ions in aqueous solutions. In the context of wastewater treatment, its application primarily revolves around the principle of chemical precipitation to remove nutrients (phosphate and ammonium) and heavy metals. This document provides detailed application notes and experimental protocols for the use of phosphate precipitation in wastewater treatment, with a focus on the recovery of nutrients in the form of struvite and the removal of heavy metals. While direct applications of this compound are not extensively documented, its constituent ions are central to these processes.

1. Application: Nutrient Removal and Recovery (Struvite Precipitation)

The primary application of phosphate and ammonium ions in wastewater treatment is the formation of struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O), a crystalline mineral that can be recovered and used as a slow-release fertilizer.[1][2][3] This process is particularly relevant for wastewater streams rich in nitrogen and phosphorus, such as those from municipal wastewater treatment plants, agricultural runoff, and industrial effluents.

The precipitation of struvite is governed by the following reaction:

Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O[1]

For this reaction to proceed efficiently, the molar ratio of magnesium, ammonium, and phosphate should ideally be 1:1:1.[1] In many wastewater streams, the concentrations of these ions are not optimal. Therefore, the addition of a precipitating agent is necessary. This compound can be a suitable reagent in cases where the wastewater has a sufficient concentration of magnesium but is deficient in both ammonium and phosphate.

Factors Influencing Struvite Precipitation:

Several factors influence the efficiency of struvite precipitation:

-

pH: The optimal pH range for struvite formation is typically between 8.0 and 10.7.[4] Some studies suggest a more specific optimal pH of around 9.2 for phosphate removal.[2]

-

Molar Ratios: While the stoichiometric ratio is 1:1:1, optimal precipitation may require slightly different molar ratios depending on the wastewater composition. For instance, one study found an optimal Mg²⁺:NH₃–N:PO₄³⁻ molar ratio of 2:1:2 at pH 9.5 for efficient recovery.[5]

-

Temperature: Temperature can affect the solubility of struvite and the reaction kinetics.

-

Presence of Other Ions: The presence of other ions, such as calcium, can interfere with struvite precipitation by forming other precipitates.

Quantitative Data for Nutrient Removal:

The following table summarizes the removal efficiencies of phosphate and ammonium through struvite precipitation under various conditions as reported in the literature.

| Wastewater Type | pH | Molar Ratio (Mg:NH₄:P) | Phosphate Removal Efficiency (%) | Ammonium Removal Efficiency (%) | Reference |

| Synthetic Water | 7.6 - 9.0 | 1:1:1 | 71.6 | 62.5 | [4] |

| Authentic Water | 7.6 - 9.0 | 1:1:1 | 74.4 | 60.9 | [4] |

| Swine Wastewater | 8.5 | Not specified | 98 | 17 | [6] |

| High Strength Wastewater | 9.5 | 2:1:2 | 99.6 | 98.2 | [5] |

2. Application: Heavy Metal Removal

Phosphate precipitation is an effective method for removing heavy metals from wastewater. The addition of phosphate ions leads to the formation of insoluble metal phosphate precipitates, which can then be removed through sedimentation or filtration.[7] this compound can serve as the phosphate source for this application. The general reaction can be represented as:

3Mⁿ⁺ + nPO₄³⁻ → M₃(PO₄)ₙ(s)

Where M represents a heavy metal ion and n is its valence.

Factors Influencing Heavy Metal Precipitation:

-

pH: The pH of the wastewater is a critical factor, as it affects the solubility of metal hydroxides and phosphates. A study on heavy metal removal by phosphate precipitation found that a pH of 8.5 or 9.5 was effective.[7]

-

Phosphate Concentration: The concentration of phosphate added influences the extent of heavy metal removal. Research has indicated that increasing the initial heavy metal concentration can lead to higher removal efficiency.[7]

-

Presence of Other Metals: In mixed metal solutions, the removal of a specific metal can be affected by the presence of others.[7]

Quantitative Data for Heavy Metal Removal:

The following table presents data on the removal of heavy metals using phosphate precipitation.

| Heavy Metal | Initial Concentration (mg/L) | pH | Phosphate Source | Removal Efficiency (%) | Reference |

| Lead (Pb) | 50 | 5.03 - 5.65 | Organo-Phosphorus Ligand | >96 | [8] |

| Cadmium (Cd) | Not specified | Not specified | Organo-Phosphorus Ligand | >99.99 | [8] |

| Nickel (Ni) | Not specified | 8.5 or 9.5 | Trisodium Phosphate/TSP | Variable | [7] |

| Zinc (Zn) | Not specified | 8.5 or 9.5 | Trisodium Phosphate/TSP | Variable | [7] |

| Copper (Cu) | Not specified | 8.5 or 9.5 | Trisodium Phosphate/TSP | Unaffected by mixed metals | [7] |

Experimental Protocols

Protocol 1: Nutrient Removal via Struvite Precipitation

This protocol describes a general laboratory procedure for inducing struvite precipitation from a wastewater sample.

Materials:

-

Wastewater sample

-

This compound ((NH₄)₃PO₄·3H₂O) solution (if wastewater is deficient in ammonium and phosphate)

-

Magnesium source (e.g., MgCl₂·6H₂O or MgO) solution

-

Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

pH meter

-

Filtration apparatus (e.g., vacuum filter with filter paper)

-

Drying oven

-

Analytical equipment for measuring phosphate and ammonium concentrations (e.g., spectrophotometer, ion chromatograph)

Procedure:

-

Characterize Wastewater: Determine the initial concentrations of magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) in the wastewater sample.

-